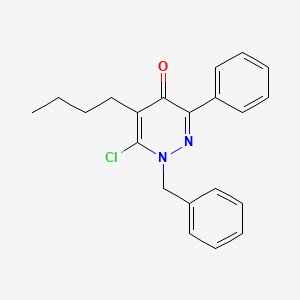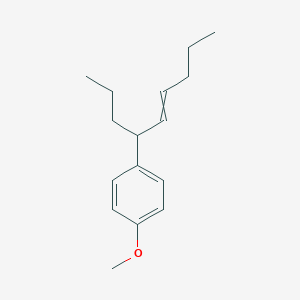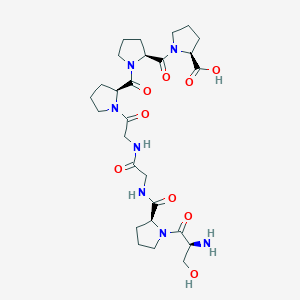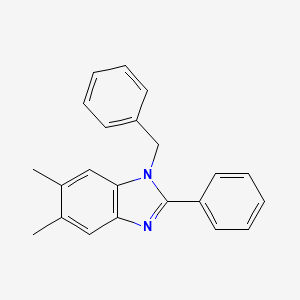![molecular formula C11H22O2Sn B14198322 Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane CAS No. 876032-40-5](/img/structure/B14198322.png)
Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane is a chemical compound with a complex structure that includes a stannane (tin-containing) moiety and a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with trimethylstannyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of moisture and impurities to maintain the integrity of the stannane group.
化学反応の分析
Types of Reactions
Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The stannane group can be oxidized to form tin oxides.
Reduction: The compound can be reduced under specific conditions to yield different tin-containing products.
Substitution: The stannane group can participate in substitution reactions, where the trimethylstannyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.
科学的研究の応用
Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes
作用機序
The mechanism by which Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane exerts its effects involves the interaction of the stannane group with various molecular targets. The tin atom can coordinate with different ligands, influencing the compound’s reactivity and biological activity. The cyclopropane ring adds to the compound’s stability and rigidity, affecting its overall behavior in chemical reactions .
類似化合物との比較
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: A precursor in the synthesis of Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane.
Trimethylstannyl Chloride: Another organotin compound with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of a stannane group and a cyclopropane ring. This structure imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various research and industrial applications .
特性
CAS番号 |
876032-40-5 |
|---|---|
分子式 |
C11H22O2Sn |
分子量 |
305.00 g/mol |
IUPAC名 |
trimethylstannyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O2.3CH3.Sn/c1-7(2)5(6(9)10)8(7,3)4;;;;/h5H,1-4H3,(H,9,10);3*1H3;/q;;;;+1/p-1 |
InChIキー |
DQEJOZSYNWSKIE-UHFFFAOYSA-M |
正規SMILES |
CC1(C(C1(C)C)C(=O)O[Sn](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)



methanone](/img/structure/B14198294.png)

![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)

![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
methanone](/img/structure/B14198310.png)


